molecular formula C5H6N2OS B13618850 1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol

1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol

Cat. No.: B13618850
M. Wt: 142.18 g/mol
InChI Key: XHFXIHPUFXGFKO-UHFFFAOYSA-N
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Description

1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol is a chemical compound that features a cyclopropane ring attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropanone derivatives with thiadiazole precursors in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3-Thiadiazol-4-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

1-(thiadiazol-4-yl)cyclopropan-1-ol

InChI

InChI=1S/C5H6N2OS/c8-5(1-2-5)4-3-9-7-6-4/h3,8H,1-2H2

InChI Key

XHFXIHPUFXGFKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CSN=N2)O

Origin of Product

United States

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